molecular formula C9H9NaO3 B13851392 Sodium L-3-phenyl-D5-lactate

Sodium L-3-phenyl-D5-lactate

Katalognummer: B13851392
Molekulargewicht: 193.19 g/mol
InChI-Schlüssel: DVSAFLNBVQKEKE-ZOOGVSIDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium L-3-phenyl-D5-lactate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. . It is used in various scientific research applications due to its unique properties and isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium L-3-phenyl-D5-lactate typically involves the deuteration of L-3-phenyl-lactic acidThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium L-3-phenyl-D5-lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products are often used in further chemical synthesis and research applications .

Wissenschaftliche Forschungsanwendungen

Sodium L-3-phenyl-D5-lactate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications

Wirkmechanismus

The mechanism of action of Sodium L-3-phenyl-D5-lactate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions and metabolic processes. This isotopic effect is used to study reaction mechanisms and metabolic pathways in detail .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Sodium L-3-phenyl-D5-lactate include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various scientific studies, making it a valuable tool in chemistry, biology, and medicine .

Eigenschaften

Molekularformel

C9H9NaO3

Molekulargewicht

193.19 g/mol

IUPAC-Name

sodium;(2S)-2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1/i1D,2D,3D,4D,5D;

InChI-Schlüssel

DVSAFLNBVQKEKE-ZOOGVSIDSA-M

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)[O-])O)[2H])[2H].[Na+]

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.